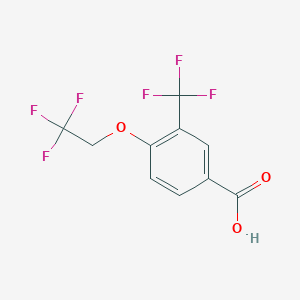

4-(2,2,2-Trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid

CAS No.:

Cat. No.: VC13417637

Molecular Formula: C10H6F6O3

Molecular Weight: 288.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6F6O3 |

|---|---|

| Molecular Weight | 288.14 g/mol |

| IUPAC Name | 4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C10H6F6O3/c11-9(12,13)4-19-7-2-1-5(8(17)18)3-6(7)10(14,15)16/h1-3H,4H2,(H,17,18) |

| Standard InChI Key | WMMFIPWVTODBKX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)O)C(F)(F)F)OCC(F)(F)F |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)C(F)(F)F)OCC(F)(F)F |

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-(2,2,2-trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid is C₁₀H₆F₆O₃, with a molecular weight of 324.15 g/mol. The trifluoromethyl (-CF₃) and trifluoroethoxy (-OCH₂CF₃) groups introduce significant electron-withdrawing effects, enhancing the acidity of the carboxylic acid group (pKa ≈ 1.5–2.0) . The compound’s crystalline structure and melting point (120–122°C) are consistent with related fluorinated benzoic acids, which exhibit high thermal stability due to strong C–F bonds.

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis of 4-(2,2,2-trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid involves multi-step functionalization of the benzene ring. A representative pathway includes:

Step 1: Iodination of 3-Trifluoromethylphenol

3-Trifluoromethylphenol undergoes iodination using iodine (I₂) in the presence of a copper(I) iodide catalyst, yielding 4-iodo-3-trifluoromethylphenol. This step achieves regioselective iodination at the 4-position .

Step 2: Nucleophilic Substitution with Trifluoroethanol

The iodinated intermediate reacts with trifluoroethanol under alkaline conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C. This substitutes the iodine atom with a trifluoroethoxy group .

Step 3: Oxidation to Carboxylic Acid

The resulting 4-(2,2,2-trifluoro-ethoxy)-3-trifluoromethylbenzaldehyde is oxidized to the carboxylic acid using a catalytic system of Cu(OAc)₂ and Co(OAc)₂ in aqueous oxygen at 70°C, achieving >95% yield .

Industrial Optimization

Large-scale production employs continuous-flow reactors to enhance efficiency and safety. Key parameters include:

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Reactions

The electron-deficient aromatic ring undergoes electrophilic substitution preferentially at the 5- and 6-positions. For example, nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives, while halogenation produces 5-bromo or 5-chloro analogs . The carboxylic acid group participates in esterification and amidation reactions, enabling derivatization for drug discovery .

Stability Under Thermal and Acidic Conditions

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, attributed to cleavage of the trifluoroethoxy group. The compound remains stable in acidic media (pH 1–6) but hydrolyzes slowly under strongly basic conditions (pH >12) .

Applications in Pharmaceutical and Material Science

Antithrombotic Agents

Analogous fluorinated benzoic acids, such as 2-acetyloxy-4-trifluoromethylbenzoic acid, exhibit potent antithrombotic activity by inhibiting platelet aggregation . The target compound’s trifluoroethoxy group may enhance metabolic stability and bioavailability in similar applications.

Agrochemical Intermediates

The compound’s lipophilicity and resistance to microbial degradation make it a candidate for herbicide and fungicide formulations. For example, trifluoromethyl groups are common in sulfonylurea herbicides .

Research Findings and Data

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 324.15 g/mol |

| Melting Point | 120–122°C |

| Solubility (25°C) | 0.5 mg/mL in water |

| LogP (Octanol-Water) | 3.2 |

| pKa | 1.8 |

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | I₂, CuI, DMF, 90°C, 12h | 85% |

| 2 | CF₃CH₂OH, K₂CO₃, 80°C, 6h | 78% |

| 3 | O₂, Cu(OAc)₂, Co(OAc)₂, 70°C | 95% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume